3-Chloroalanine hydrochloride
CAS No.: 35401-46-8
VCID: VC21538730
Molecular Formula: C3H7Cl2NO2
Molecular Weight: 160 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Chloroalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C₃H₇Cl₂NO₂, although some sources may list it as C₃H₆ClNO₂ for the base form before hydrochloride addition . It is known for its unique combination of chlorine and amino acid functional groups, which confer specific chemical properties and biological activities. This compound is used in various biochemical and pharmaceutical applications due to its role in amino acid synthesis and its potential therapeutic effects. Synthesis Methods3-Chloroalanine hydrochloride can be synthesized through the chlorination of alanine in the presence of hydrochloric acid. This process involves the substitution of a hydrogen atom with a chlorine atom, forming the hydrochloride salt. Industrial production often employs advanced catalytic processes to ensure high yields and purity. Biochemical Role3-Chloroalanine hydrochloride acts as an unnatural amino acid, influencing various biochemical pathways. It can replace the chloride ion in the synthesis of other amino acids, such as cysteine, thereby affecting protein synthesis and gene expression. Pharmacological Applications
Antimicrobial EfficacyResearch indicates that 3-chloroalanine hydrochloride inhibits bacterial growth in a dose-dependent manner, particularly against Gram-positive bacteria. This suggests its potential as a therapeutic agent for bacterial infections. Anticancer StudiesPreclinical models have demonstrated the compound's ability to induce apoptosis in cancer cells, highlighting its potential in cancer therapy. Industrial and Scientific Applications
Safety and Hazards3-Chloroalanine hydrochloride is classified as a skin and eye irritant, and it may cause respiratory irritation. Handling requires appropriate protective measures to avoid exposure . Comparison with Similar Compounds3-Chloroalanine hydrochloride can be compared with other similar compounds like 3-chloroaniline and 3-chloro-D-alanine. The unique combination of chlorine and amino acid functional groups in 3-chloroalanine hydrochloride confers specific chemical properties and biological activities distinct from these compounds. Pharmacological Applications
Safety Information
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 35401-46-8 | ||||||||||||||
Product Name | 3-Chloroalanine hydrochloride | ||||||||||||||
Molecular Formula | C3H7Cl2NO2 | ||||||||||||||
Molecular Weight | 160 g/mol | ||||||||||||||
IUPAC Name | 2-amino-3-chloropropanoic acid;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | ||||||||||||||
Standard InChIKey | IENJPSDBNBGIEL-UHFFFAOYSA-N | ||||||||||||||
SMILES | C(C(C(=O)O)N)Cl.Cl | ||||||||||||||
Canonical SMILES | C(C(C(=O)O)N)Cl.Cl | ||||||||||||||
Synonyms | 2-amino-3-chloropropanoicacidhydrochloride;35401-46-8;C3H7Cl2NO2;3-chloroalaninehydrochloride;ACMC-209kwi;(S)-2-Amino-3-chloropropanoicacidhydrochloride;Beta-Chloro-DL-alanineHCl;C4284_SIGMA;SCHEMBL6947381;CTK8H2328;MolPort-003-940-736;H-beta-Chloro-DL-Ala-OH.HCl;NSC16554;1396AE;NSC-16554;NSC166168;MCULE-1601405489;NSC-166168;AM001851;4CH-007081;4CH-024986;FT-0639258;3B3-049658;3157-46-8 | ||||||||||||||
PubChem Compound | 16219123 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume